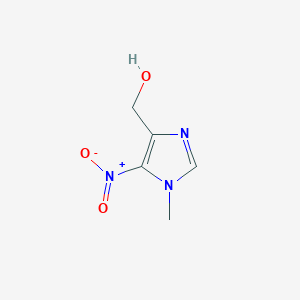![molecular formula C7H12N4O B12830781 2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)
2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine can be achieved through several methods. One common approach involves the reaction of hydrazine derivatives with appropriate oxazine precursors under controlled conditions. For example, a one-pot three-component reaction using substituted aniline, formalin, and β-naphthol in the presence of tannic acid as a catalyst has been reported for the synthesis of similar oxazine derivatives . The reaction is typically monitored using thin-layer chromatography (TLC) and characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms within the ring structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced oxazine compounds.
Applications De Recherche Scientifique
2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The detailed mechanism can be studied using computational methods such as density functional theory (DFT) to understand the electronic and steric properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazines: These compounds are used in the production of high-performance polymers and have applications in materials science.
Spirooxazines: Known for their photochromic properties and use in optical switches and sensors.
Uniqueness
2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is unique due to its specific ring structure and the presence of both hydrazine and oxazine functionalities
Propriétés
Formule moléculaire |
C7H12N4O |
|---|---|
Poids moléculaire |
168.20 g/mol |
Nom IUPAC |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylhydrazine |
InChI |
InChI=1S/C7H12N4O/c8-9-3-6-4-11-1-2-12-5-7(11)10-6/h4,9H,1-3,5,8H2 |
Clé InChI |
YJEIOGQYEFCLGF-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=NC(=CN21)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


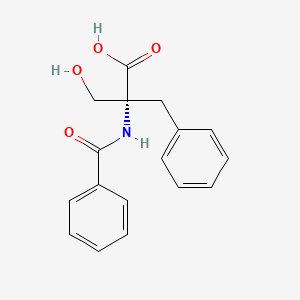
![6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B12830710.png)
![N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12830713.png)




![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
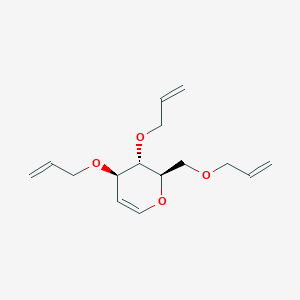
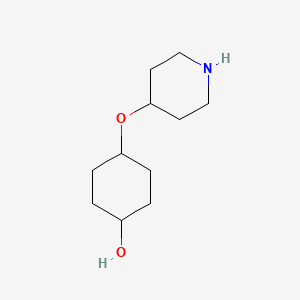

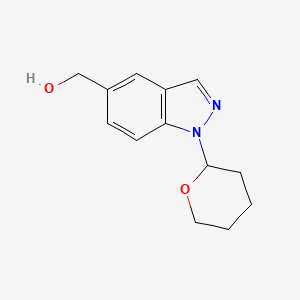
![13-hydroxy-10,16-di(quinolin-2-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12830811.png)
